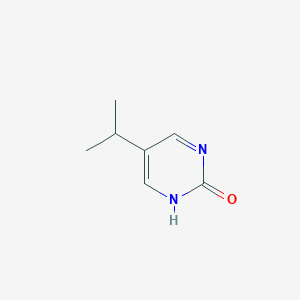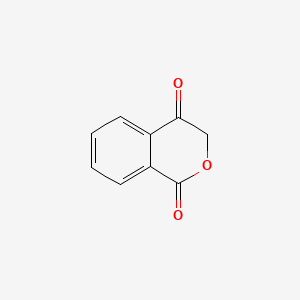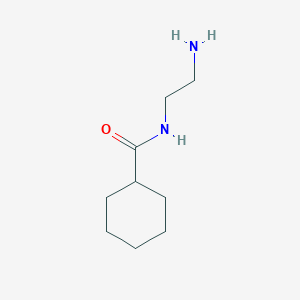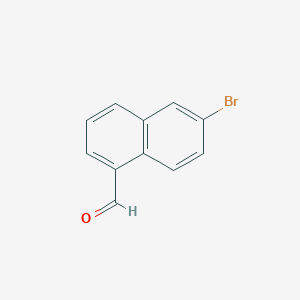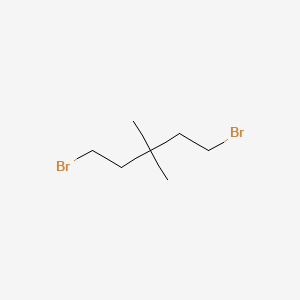
1,5-Dibrom-3,3-dimethylpentan
Übersicht
Beschreibung
1,5-Dibromo-3,3-dimethylpentane is a synthetic organic compound belonging to the class of alkyl halides. It is a colorless, volatile liquid with a molecular weight of 278.9 g/mol, and is the most commonly used brominated compound in laboratory experiments due to its low cost and ease of synthesis. 1,5-Dibromo-3,3-dimethylpentane has a wide range of applications in the fields of biochemistry, pharmacology, and material science.
Wissenschaftliche Forschungsanwendungen
Synthese von dikationischen ionischen Flüssigkeiten (DILs)
1,5-Dibrom-3,3-dimethylpentan: wird bei der Synthese von dikationischen ionischen Flüssigkeiten (DILs) verwendet. DILs sind bekannt für ihre höhere Viskosität und thermische Stabilität im Vergleich zu herkömmlichen monokationischen ionischen Flüssigkeiten. Sie sind besonders wertvoll in Anwendungen, die eine vernachlässigbare Flüchtigkeit und die Fähigkeit erfordern, ein breites Spektrum an Verbindungen zu lösen .
Studium der physikalisch-chemischen Eigenschaften
Die Verbindung dient als Vorläufer in Studien, die darauf abzielen zu verstehen, wie die Position und Art von Substituentengruppen die physikalisch-chemischen Eigenschaften von verzweigten dikationischen ionischen Flüssigkeiten beeinflussen. Diese Studien können zur Entwicklung von ILs mit niedrigeren Schmelzpunkten und erweiterten Flüssigkeitsbereichen führen .
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Materialien zu verändern, z. B. um Polymere mit spezifischen Eigenschaften zu erzeugen oder die Stabilität von Materialien unter verschiedenen Bedingungen zu verbessern .
Chemische Synthese
Diese Verbindung ist an chemischen Syntheseprozessen beteiligt, bei denen sie als Zwischenprodukt oder Reaktant zur Herstellung anderer wertvoller Chemikalien dienen kann. Ihre Rolle in der Synthese ist entscheidend aufgrund ihrer reaktiven Bromatome, die an verschiedenen chemischen Reaktionen teilnehmen können .
Chromatographie
This compound: kann in der Chromatographie als Standard- oder Referenzverbindung verwendet werden, wenn ähnliche Substanzen analysiert werden. Seine einzigartige chemische Struktur ermöglicht es ihm, als Referenzpunkt für Vergleiche in chromatographischen Analysen zu dienen .
Analytische Chemie
In der analytischen Chemie kann die Verbindung zur Methodenentwicklung und Kalibrierung von Instrumenten verwendet werden. Sie hilft bei der Etablierung analytischer Protokolle zur Detektion und Quantifizierung ähnlicher Verbindungen in verschiedenen Proben .
Eigenschaften
IUPAC Name |
1,5-dibromo-3,3-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c1-7(2,3-5-8)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBDIOQNLAQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511272 | |
| Record name | 1,5-Dibromo-3,3-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37746-17-1 | |
| Record name | 1,5-Dibromo-3,3-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dibromo-3,3-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



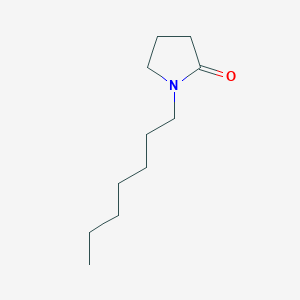
![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)


